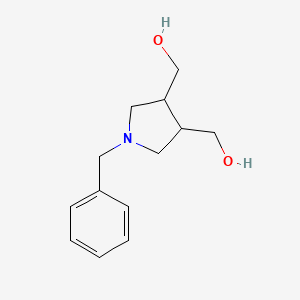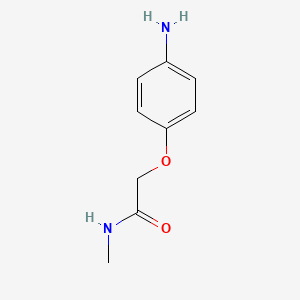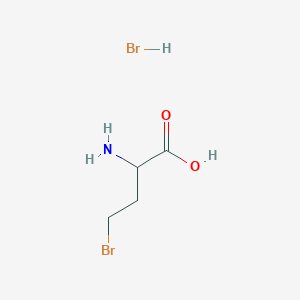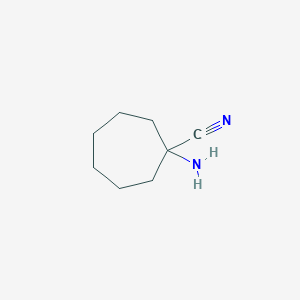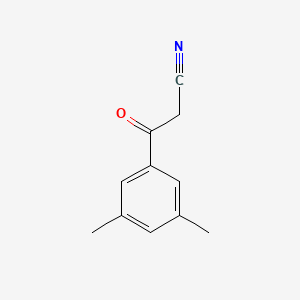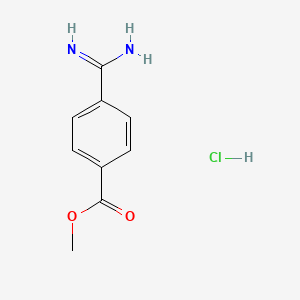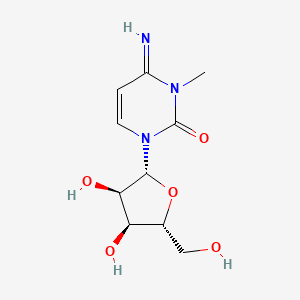
1-(3-Bromopropyl)-3-chlorobenzène
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-chlorobenzene is an organic compound belonging to the class of aromatic compounds known as phenylpropyl bromides. It is a halogenated aromatic compound with a molecular formula of C9H9BrCl. This compound has a variety of applications in the fields of chemistry and biochemistry. It is used as a reagent in synthetic organic chemistry, as a catalyst in biochemistry, and as a probe for protein-protein interactions. It has also been used in the synthesis of other compounds, such as 1-(3-chloropropyl)-3-bromobenzene and 1-(3-bromopropyl)-3-chlorobenzene-2-carboxylic acid.
Applications De Recherche Scientifique
Synthèse d'agents antibactériens
“1-(3-Bromopropyl)-3-chlorobenzène” est utilisé dans la synthèse d'inhibiteurs naturels de MraY, qui servent d'agents antibactériens . Ces inhibiteurs ciblent l'enzyme translocase MraY, essentielle à la biosynthèse de la paroi cellulaire bactérienne. En inhibant cette enzyme, le composé contribue au développement de nouveaux médicaments antibactériens capables de lutter contre les souches bactériennes résistantes.
Développement d'inhibiteurs de la MAO-B
Ce composé est également essentiel dans la préparation de dérivés de quinolinone qui agissent comme inhibiteurs puissants et sélectifs de la MAO-B . Les inhibiteurs de la MAO-B sont utilisés dans le traitement de troubles neurologiques tels que la maladie de Parkinson. Ils agissent en empêchant la dégradation de la dopamine, augmentant ainsi sa disponibilité dans le cerveau.
Synthèse d'intermédiaires pharmaceutiques
Le composé est impliqué dans la synthèse d'intermédiaires de principes actifs pharmaceutiques, tels que le gemfibrozil et le reprotérol . Le gemfibrozil est un médicament utilisé pour traiter les taux élevés de cholestérol et de triglycérides, tandis que le reprotérol est un bronchodilatateur utilisé dans la gestion des symptômes de l'asthme.
Matériaux pour médicaments cardiovasculaires et analgésiques
“this compound” joue un rôle dans la préparation de matériaux pour des médicaments qui traitent les maladies cardiovasculaires et procurent des effets analgésiques . Cela souligne son importance dans le développement de médicaments capables d'atténuer la douleur et de traiter les affections cardiaques.
Séparation d'acides nucléiques
Le composé est considéré comme un remplaçant potentiel du chloroforme dans les séparations d'acides nucléiques . Il est utilisé comme réactif de séparation de phase pour l'isolement de l'acide ribonucléique (ARN) de haute qualité, qui est crucial pour la recherche génétique et les applications biotechnologiques.
Mécanisme D'action
Target of Action
1-(3-Bromopropyl)-3-chlorobenzene is a brominated compound that is often used in organic synthesis
Mode of Action
Brominated compounds are generally known for their reactivity, often participating in substitution reactions . In these reactions, the bromine atom is replaced by another atom or group of atoms. The specifics of these interactions and the resulting changes would depend on the conditions of the reaction and the other reactants involved.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(3-Bromopropyl)-3-chlorobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine The interaction between 1-(3-Bromopropyl)-3-chlorobenzene and acetylcholinesterase is competitive, inhibiting the enzyme’s activity and leading to increased levels of acetylcholine
Cellular Effects
The effects of 1-(3-Bromopropyl)-3-chlorobenzene on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and apoptosis . Moreover, 1-(3-Bromopropyl)-3-chlorobenzene affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 1-(3-Bromopropyl)-3-chlorobenzene exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, its binding to acetylcholinesterase inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This inhibition results in prolonged signaling at cholinergic synapses, which can have various physiological effects. Additionally, 1-(3-Bromopropyl)-3-chlorobenzene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 1-(3-Bromopropyl)-3-chlorobenzene can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to 1-(3-Bromopropyl)-3-chlorobenzene can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of 1-(3-Bromopropyl)-3-chlorobenzene vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
1-(3-Bromopropyl)-3-chlorobenzene is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which can then be excreted from the body. The metabolic pathways of 1-(3-Bromopropyl)-3-chlorobenzene also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions.
Transport and Distribution
Within cells and tissues, 1-(3-Bromopropyl)-3-chlorobenzene is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich regions of the cell . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and concentration in different cellular compartments.
Subcellular Localization
The subcellular localization of 1-(3-Bromopropyl)-3-chlorobenzene is critical for its activity and function. This compound can localize to specific organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 1-(3-Bromopropyl)-3-chlorobenzene to these compartments, where it can exert its biochemical effects. For example, its presence in the mitochondria can influence mitochondrial function and energy production.
Propriétés
IUPAC Name |
1-(3-bromopropyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERYFKQOIVITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555599 | |
| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91085-89-1 | |
| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

